Ceramide np

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

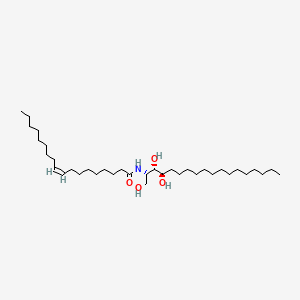

Ceramide NP, also known as Ceramide 3, is a lipid molecule that naturally occurs in the human skin. It is a type of ceramide, which are essential components of the skin’s structure. This compound plays a crucial role in maintaining the skin’s barrier function, helping to retain moisture and protect against environmental stressors. It consists of a phytosphingosine backbone N-acylated with a normal fatty acid, typically stearic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceramide NP can be synthesized through a series of chemical reactions involving the condensation of phytosphingosine with a fatty acid. The process typically involves the following steps:

Synthesis of Phytosphingosine: This involves the reduction of sphingosine, a long-chain amino alcohol, to produce phytosphingosine.

N-Acylation: Phytosphingosine is then acylated with a fatty acid, such as stearic acid, under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, this compound is often produced using biotechnological methods involving microbial fermentation. This approach leverages the natural metabolic pathways of certain microorganisms to produce phytosphingosine, which is then chemically modified to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Ceramide NP can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form ceramide derivatives with different functional groups.

Reduction: Reduction reactions can modify the double bonds in the fatty acid chain of this compound.

Substitution: Substitution reactions can replace the fatty acid moiety with other fatty acids or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various fatty acids and catalysts are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various ceramide derivatives with altered physical and chemical properties, which can be tailored for specific applications in skincare and pharmaceuticals .

Scientific Research Applications

Ceramide NP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

Biology: Investigated for its role in cell signaling and apoptosis.

Medicine: Incorporated into topical formulations to treat skin conditions such as eczema and psoriasis.

Industry: Used in the formulation of skincare products to enhance moisture retention and improve skin barrier function .

Mechanism of Action

Ceramide NP exerts its effects primarily by integrating into the lipid bilayers of the skin, thereby reinforcing the skin’s barrier function. It helps to retain moisture by preventing transepidermal water loss and protects the skin from external stressors. The molecular targets include the lipid matrix of the stratum corneum, where this compound interacts with other lipids such as cholesterol and fatty acids to maintain skin integrity .

Comparison with Similar Compounds

Ceramide NP is unique among ceramides due to its specific structure and function. Similar compounds include:

Ceramide 1: Contains a different fatty acid and is involved in skin barrier function.

Ceramide 2: Similar to this compound but with variations in the fatty acid chain.

Ceramide 6-II: Known for its role in skin hydration and elasticity

This compound stands out due to its superior ability to retain moisture and reinforce the skin barrier, making it a preferred choice in skincare formulations .

Biological Activity

Ceramide NP, a specific type of ceramide characterized by its phytosphingosine backbone, plays a crucial role in maintaining skin barrier function and overall skin health. This article synthesizes current research findings on the biological activities of this compound, focusing on its efficacy in enhancing skin hydration, barrier recovery, and its role in dermatological conditions such as atopic dermatitis (AD).

1. Overview of this compound

Ceramides are lipid molecules that are integral to the structure of the stratum corneum (SC), the outermost layer of the skin. They contribute to the skin's permeability barrier, preventing transepidermal water loss (TEWL) and protecting against environmental aggressors. This compound, specifically, has been shown to have unique properties that enhance its effectiveness in skincare formulations.

This compound functions through several mechanisms:

- Barrier Function Improvement : It enhances the cohesion of the stratum corneum, thereby improving barrier integrity and reducing TEWL.

- Hydration : this compound has excellent water retention properties, which help maintain skin hydration levels.

- Regulation of Epidermal Differentiation : It influences the expression of key genes involved in skin homeostasis and differentiation, such as filaggrin (FLG) and involucrin (INV) .

3.1 Efficacy in Clinical Studies

A study investigating the effects of HP-C. sinensis this compound demonstrated significant improvements in skin barrier function when applied topically. The study highlighted that a 0.5% concentration of HP-C. sinensis this compound cream led to faster recovery from disrupted skin barriers compared to control formulations .

Table 1: Summary of Clinical Findings on this compound

3.2 Comparative Efficacy

In a meta-analysis comparing moisturizers containing ceramides with other treatments for atopic dermatitis, it was found that while TEWL did not show significant differences across groups, ceramide-containing moisturizers significantly improved SCORAD scores, indicating better management of dermatitis symptoms .

4. Case Studies

Several case studies have illustrated the practical applications of this compound:

- Atopic Dermatitis Management : Patients using ceramide-enriched moisturizers reported significant improvements in skin hydration and reduced severity of AD symptoms after two months of treatment .

- Post-Corticosteroid Recovery : A clinical trial showed that a cream containing this compound significantly restored barrier function impaired by corticosteroid use compared to a control vehicle cream .

5. Conclusion

This compound is a potent compound with significant biological activity that supports skin health by enhancing barrier function and hydration while regulating epidermal differentiation. Its efficacy has been demonstrated across various studies and clinical applications, particularly in managing conditions like atopic dermatitis.

6. Future Directions

Further research is warranted to explore:

- The long-term effects of this compound in diverse populations.

- Its potential synergistic effects with other active ingredients in skincare formulations.

- Mechanistic studies to elucidate its role in cellular signaling pathways related to skin health.

The integration of this compound into skincare products represents a promising avenue for improving skin barrier function and overall dermatological health.

Properties

CAS No. |

178436-06-1 |

|---|---|

Molecular Formula |

C36H71NO4 |

Molecular Weight |

582.0 g/mol |

IUPAC Name |

(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |

InChI |

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |

InChI Key |

ATGQXSBKTQANOH-UWVGARPKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.